6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one
CAS No.: 60498-33-1
Cat. No.: VC15478514
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60498-33-1 |
|---|---|
| Molecular Formula | C14H10N2O2 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 6-amino-2-phenyl-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2 |
| Standard InChI Key | VQFJFHNLLWCXHS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=O)O2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a benzo[d] oxazin-4-one core substituted at the 2-position with a phenyl group and at the 6-position with an amino group. Its IUPAC name, 6-amino-2-phenyl-benzo[d][1, oxazin-4-one, reflects this substitution pattern (CAS#: 60498-33-1) . The planar bicyclic system consists of a benzene ring fused to a 1,3-oxazin-4-one moiety, creating a conjugated π-system that influences both reactivity and biological interactions .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Exact Mass | 238.07400 Da |
| Topological Polar SA | 69.12 Ų |
| LogP | 3.02 |
Data derived from mass spectrometry and computational modeling .
Crystallographic and Spectroscopic Features
X-ray diffraction data for the parent 2-phenyl-4H-benzo[d] oxazin-4-one derivative reveals a nearly planar bicyclic system with dihedral angles <5° between the benzoxazinone core and phenyl substituent . For the 6-amino analog, infrared spectroscopy predicts characteristic absorptions at ~1764 cm⁻¹ (C=O lactone stretch) and 1614 cm⁻¹ (C=N vibration), with additional N-H stretches near 3400 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra for analogous compounds show aromatic proton resonances between δ 7.57–8.19 ppm (¹H) and carbonyl carbon signals at δ ~158 ppm (¹³C) .
Synthetic Methodologies
Classical Condensation Approaches
The seminal synthesis by Errede et al. (1977) employed anthranilic acid derivatives and benzoyl chloride in a two-step cyclocondensation . Key steps include:
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Aminolysis: Anthranilic acid's amine nucleophile attacks benzoyl chloride's carbonyl carbon, forming an intermediate benzamide.
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Cyclodehydration: Intramolecular esterification under acidic conditions (pyridine catalyst) generates the benzoxazinone ring .
This method typically yields ~90% product but requires stringent anhydrous conditions and stoichiometric base . Modifications using α-keto acids and copper catalysis have recently emerged as superior alternatives .
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Errede (1977) | 90 | 24 h | High reproducibility |
| Cu-Catalyzed (2024) | 85 | 12 h | Broader substrate scope |
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (600 MHz, DMSO-d₆) of the parent compound shows:
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Aromatic Protons: Multiplet at δ 7.57–8.19 ppm (9H, Ar-H)
¹³C NMR (151 MHz, DMSO-d₆) reveals:
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Carbonyl Carbon: δ 158.8 ppm (C=O)
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Imine Carbon: δ 156.4 ppm (C=N)
Mass Spectrometric Analysis
Electrospray ionization (ESI-MS) displays the [M+H]⁺ ion at m/z 238.07 (calc. 238.07400), with major fragments at m/z 220 (CO loss) and 178 (ring-opening) . High-resolution MS confirms the molecular formula C₁₄H₁₀N₂O₂ (deviation <2 ppm) .
Biological Activity and Mechanism
| Compound | IC₅₀ (μg/mL) | Target |
|---|---|---|
| 6-Amino-2-phenyl-BZO | 65.43 ±2.7 | MRS (1PG2) |
| Doxorubicin | 14.61 ±2.3 | Topoisomerase II |
Structure-Activity Relationships
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Phenyl at C2: Enhances lipophilicity (LogP = 3.02), promoting membrane permeability .
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Amino at C6: Introduces hydrogen-bonding capacity critical for enzyme inhibition .
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Lactone Carbonyl: Serves as hydrogen bond acceptor in protein binding pockets .
Pharmacological Prospects and Challenges
Despite promising in silico and in vitro data, 6-amino-2-phenyl-benzoxazin-4-one faces developmental hurdles:
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Metabolic Stability: The lactone ring is prone to hydrolytic cleavage in vivo, necessitating prodrug strategies .
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Selectivity: Off-target effects on other aminoacyl-tRNA synthetases require thorough kinase panel screening.
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Synthetic Scalability: Transitioning from milligram to kilogram-scale synthesis remains untested for Cu-catalyzed routes .
Ongoing research explores:
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Nanoformulations to improve bioavailability
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Hybrid Molecules conjugating benzoxazinones with known chemotherapeutics
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CRISPR-Cas9 Screens to identify synthetic lethal targets
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